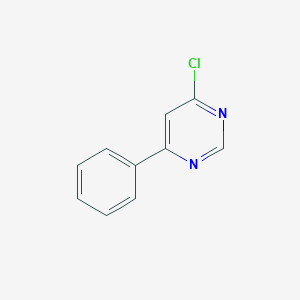

4-Chloro-6-phenylpyrimidine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-chloro-6-phenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2/c11-10-6-9(12-7-13-10)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHTJKTOWBBKGNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343950 | |

| Record name | 4-Chloro-6-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3435-26-5 | |

| Record name | 4-Chloro-6-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-6-phenylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance in Heterocyclic Chemistry

The pyrimidine (B1678525) ring system is a cornerstone of heterocyclic chemistry due to its prevalence in natural products and pharmaceuticals. evitachem.comnih.gov 4-Chloro-6-phenylpyrimidine is significant within this class because its substituents create a highly useful pattern of reactivity. The chlorine atom at the 4-position acts as an excellent leaving group, facilitating a wide range of nucleophilic aromatic substitution (SNAr) reactions. acs.orgrsc.org This reactivity allows for the straightforward introduction of diverse functional groups, making it an ideal starting point for creating libraries of novel compounds.

The phenyl group at the 6-position is not merely a passive substituent; it contributes to the electronic structure of the pyrimidine ring and serves as an anchor point for designing molecules with specific three-dimensional shapes and properties. The combination of a reactive chloro group and a sterically and electronically influential phenyl group on the same pyrimidine core makes this compound a powerful tool for chemical synthesis.

Role As a Key Intermediate in Organic Synthesis

The primary role of 4-Chloro-6-phenylpyrimidine in research is as a key intermediate for the synthesis of more complex molecules. lookchem.comnih.gov Its versatility is demonstrated by its ability to undergo several fundamental types of organic reactions to produce a wide array of derivatives.

The most common transformation is the nucleophilic substitution of the chlorine atom. smolecule.com This reaction is highly efficient due to the electron-withdrawing nature of the pyrimidine (B1678525) nitrogens, which stabilizes the intermediate formed during the substitution process. Researchers have successfully displaced the chloro group with a variety of nucleophiles, including:

Amines: Reaction with primary or secondary amines yields 4-amino-6-phenylpyrimidine derivatives. This is a common strategy for building molecules with potential biological activity, as the resulting 4-phenylamino-6-phenyl-pyrimidine structure is a core component of several enzyme inhibitors. derpharmachemica.comnih.govresearchgate.net

Alkoxides: Treatment with sodium or potassium alkoxides (e.g., methoxide, ethoxide) produces 4-alkoxy-6-phenylpyrimidines. researchgate.net

Thiols: Reaction with thiols or their corresponding thiolates leads to the formation of 4-(thioether)-6-phenylpyrimidines.

Beyond simple substitution, the chloro-substituent enables participation in transition metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, which forge new carbon-carbon bonds and allow for the attachment of other aryl or alkyl groups. acs.orgchemimpex.com

Table 2: Examples of Synthetic Transformations of this compound and its Analogs

| Reactant Class | Reagents & Conditions | Product Class |

| Anilines | Reflux in a suitable solvent like 1,4-dioxane (B91453) derpharmachemica.com | 4-(Arylamino)-6-phenylpyrimidines |

| Alkoxides (e.g., NaOMe) | THF or similar aprotic solvent researchgate.net | 4-Alkoxy-6-phenylpyrimidines |

| Hydrazine Hydrate | Ethanol, reflux ekb.eg | 4-Hydrazinyl-6-phenylpyrimidines |

| Boronic Acids | Palladium catalyst, base (e.g., Suzuki Coupling) | 4-Aryl-6-phenylpyrimidines |

Overview of Research Trajectories

Conventional Synthetic Routes

Traditional methods for synthesizing this compound have been well-established, primarily relying on chlorination and condensation reactions.

Phosphoryl Chloride (POCl₃) Mediated Chlorination

A prevalent and robust method for introducing a chlorine atom at the 4-position of the pyrimidine ring is through the use of phosphoryl chloride (POCl₃). wikipedia.org This reaction typically involves the conversion of a hydroxyl group to a chloro group. The starting material is often a 6-phenylpyrimidin-4-ol (B6266595) derivative.

The general mechanism involves the activation of the hydroxyl group by POCl₃, followed by nucleophilic attack of the chloride ion. This process is often facilitated by the presence of a base, such as N,N-dimethylaniline, to neutralize the generated hydrochloric acid. asianpubs.org The reaction is typically carried out by refluxing the pyrimidinone with a mixture of POCl₃ and phosphorus pentachloride (PCl₅) in the presence of a tertiary amine. asianpubs.org

In a specific example, 4-chloro-5-cyano-2-methyl-6-phenylpyrimidine was synthesized by refluxing 5-cyano-2-methyl-6-phenyl-4-(3H)-pyrimidinone with a POCl₃-PCl₅ mixture in the presence of N,N-dimethylaniline. asianpubs.org Similarly, the chlorination of 6-methoxy-2-phenylpyrimidin-4-ol (B8769061) is achieved by treatment with POCl₃ under reflux conditions. The use of POCl₃ is also central to one-pot cyclocondensation-chlorination procedures, where guanidine (B92328) and a β-keto ester are first condensed, and then the resulting intermediate is chlorinated in situ with POCl₃, offering high yields of 70-85%.

Table 1: Examples of POCl₃ Mediated Chlorination

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| 5-cyano-2-methyl-6-phenyl-4-(3H)-pyrimidinone | POCl₃, PCl₅, N,N-dimethylaniline | Reflux | 4-chloro-5-cyano-2-methyl-6-phenylpyrimidine | - | asianpubs.org |

| 6-methoxy-2-phenylpyrimidin-4-ol | POCl₃ | Reflux (110–120°C), 7 hours, N₂ atmosphere | 4-chloro-6-methoxy-2-phenylpyrimidine | 95.6% | |

| Guanidine + Ethyl 3-oxo-3-phenylpropanoate | POCl₃ (in-situ) | - | 2-Amino-4-chloro-6-phenylpyrimidine (B1267624) | 70–85% | |

| 4,6-dihydroxypyrimidine | POCl₃, N,N-dimethylcyclohexylamine hydrochloride | 95–100°C, 3 hours | 4,6-dichloropyrimidine | 86.8% |

Condensation Reactions

Condensation reactions provide another major pathway to the this compound scaffold. These methods often involve the cyclization of multiple components to form the pyrimidine ring.

One approach involves the condensation of a chalcone (B49325) derivative with thiourea (B124793). shd.org.rs Although this specific example leads to a pyrimidine-2-thione, it illustrates the general principle of building the pyrimidine core through condensation. Another strategy involves the reaction of β-ketoesters with amidines. For instance, the condensation of ethyl cyanoacetate, thiourea, and a substituted aromatic aldehyde can yield pyrimidine-5-carbonitrile derivatives. ekb.eg

A more direct synthesis of a related compound, 4-chloro-6-(furan-2-yl)-2-phenylpyrimidine, employs the condensation of 4-chloropyrimidine-2-carbaldehyde (B3030705) with furan-2-ylacetonitrile, followed by acid-catalyzed cyclization with ammonium (B1175870) acetate (B1210297). vulcanchem.com This highlights the versatility of condensation reactions in constructing substituted pyrimidines.

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. Green chemistry principles, such as the use of alternative energy sources and the reduction of solvent use, are being increasingly applied to the synthesis of heterocyclic compounds like this compound.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles. nih.govresearchgate.net The synthesis of 4-chloro-6-(substituted-phenyl)-pyrimidines can be performed using either traditional heating or microwave assistance. nih.govresearchgate.net

Microwave-assisted synthesis has been shown to significantly reduce reaction times. For example, in the synthesis of 2-amino-4-chloro-6-phenylpyrimidine, microwave irradiation reduced the reaction time from 6 hours to just 30 minutes, with comparable yields to conventional heating. Similarly, the synthesis of pyrimidine-5-carbonitrile derivatives via the condensation of ethyl cyanoacetate, thiourea, and an aromatic aldehyde saw an increase in yield from 55% to 85% when using microwave irradiation for 5–10 minutes. ekb.eg

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

| Synthesis of 2-Amino-4-chloro-6-phenylpyrimidine | 6 hours reaction time | 30 minutes reaction time, comparable yield | |

| Synthesis of pyrimidine-5-carbonitrile derivatives | 55% yield | 85% yield, 5-10 minutes reaction time | ekb.eg |

| Synthesis of substituted quinoline (B57606) derivatives | Fair to good yields in ~5 hours | >90% isolated yields in 30 minutes | researchgate.net |

Ultrasound-Assisted Synthesis

Ultrasound irradiation is another alternative energy source that has been successfully employed in the synthesis of pyrimidine derivatives. nih.gov Sonication can enhance reaction rates and yields by promoting mass transfer and creating localized high-temperature and high-pressure zones.

The use of ultrasound has been reported for the synthesis of various pyrimidine and fused pyrimidine systems. nih.govdntb.gov.ua For instance, the synthesis of dihydropyrimidine-2-thiones from chalcones and thiourea under ultrasonic conditions resulted in high yields after only 20–30 minutes of sonication. shd.org.rs While direct synthesis of this compound using ultrasound is not extensively documented in the provided results, the successful application of this technique for related pyrimidine structures suggests its potential as a greener alternative. benthamdirect.comeurjchem.com

Solvent-Free Reactions

Eliminating the use of volatile organic solvents is a key goal of green chemistry. Solvent-free reactions, often conducted under microwave irradiation, offer significant environmental and economic advantages.

A fast, solvent-free method has been described for the synthesis of substituted quinoline derivatives using a reusable solid catalyst under microwave irradiation, achieving over 90% isolated yields in 30 minutes. researchgate.net Similarly, an efficient method for the synthesis of highly functionalized pyrimidines involves the microwave-irradiated reaction of ketene (B1206846) dithioacetals with guanidine carbonate or amidine hydrochlorides under solvent-free conditions, providing good yields of 79–98%. researchgate.net The development of solvent-free methods for the synthesis of 6-amino-5-cyano-4-phenyl-2-mercapto pyrimidine and its derivatives has also been reported, highlighting the feasibility of this approach for related structures. benthamopen.com

Catalytic Synthesis

The synthesis of pyrimidine derivatives, including this compound, has been significantly advanced through the development of various catalytic systems. These methods offer improvements in efficiency, selectivity, and environmental impact over traditional synthetic routes.

Metal-Free Catalysis

Metal-free catalysis presents an advantageous approach to pyrimidine synthesis, avoiding the cost and potential toxicity associated with metal catalysts. Research in this area has explored the use of organocatalysts and other non-metallic promoters to facilitate the construction of the pyrimidine ring. For instance, a facile and practical three-component tandem reaction for synthesizing a broad range of substituted pyrimidines uses ammonium iodide (NH₄I) as a promoter under solvent-free conditions. organic-chemistry.org This method involves the reaction of ketones, ammonium acetate, and N,N-dimethylformamide dimethyl acetal, showcasing good functional group tolerance and scalability. organic-chemistry.org

Another approach involves the cyclocondensation of β-CF3 aryl ketones under metal-free, mild conditions to achieve high yields of pyrimidine derivatives. While not directly producing the title compound, these methodologies establish a framework for metal-free synthesis that could be adapted for this compound.

Table 1: Examples of Metal-Free Catalytic Methods for Pyrimidine Synthesis

| Catalyst/Promoter | Reactants | Key Conditions | Relevance to Pyrimidine Scaffolds | Reference |

|---|---|---|---|---|

| Ammonium Iodide (NH₄I) | Ketones, NH₄OAc, N,N-dimethylformamide dimethyl acetal | Solvent-free, metal-free | Provides a broad range of substituted pyrimidines with good functional group tolerance. | organic-chemistry.org |

| None (Cyclocondensation) | β-CF3 aryl ketones, amidines | Mild conditions (60–80°C), optimized stoichiometry | Demonstrates high-yield synthesis of pyrimidine rings from aryl ketones without metal catalysts. | |

| Triflic acid | Methyl aryl ketone, aromatic aldehyde, ammonium acetate | Pseudo five-component reaction | Catalyzes the cyclocondensation to form polysubstituted pyrimidines. | mdpi.com |

Heterogeneous Catalysis

Heterogeneous catalysts are prized in chemical synthesis for their ease of separation from the reaction mixture, which simplifies product purification and catalyst recycling. For pyrimidine synthesis, several solid-supported catalysts have been developed. A notable example is the use of CsOH supported on γ-Al₂O₃ as a heterogeneous basic catalyst for the one-pot synthesis of 2-amino-4,6-diaryl pyrimidines. lookchem.com This strategy highlights the potential for creating diaryl pyrimidine structures, which are closely related to the target compound.

Another innovative approach utilizes ionic liquids attached to colloidal silica (B1680970) nanoparticles as a catalyst for the multicomponent synthesis of pyrimidines. ijnnonline.net This system combines the catalytic activity of the ionic liquid with the benefits of a solid support. Furthermore, sulfonic acid functionalized SBA (a type of mesoporous silica) has been shown to be an effective solid acid catalyst for pyrimidine synthesis, particularly under ultrasound irradiation. nih.gov

Table 2: Heterogeneous Catalysts in Pyrimidine Synthesis

| Catalyst | Reaction Type | Advantages | Reference |

|---|---|---|---|

| CsOH/γ-Al₂O₃ | One-pot synthesis of 2-amino-4,6-diaryl pyrimidines | Heterogeneous, reusable, basic catalyst. | lookchem.com |

| Ionic Liquid on Silica Nanoparticles | Multi-component reaction for 2,4-diamino-6-arylpyrimidine-5-carbonitriles | Effective, easily separated by filtration. | ijnnonline.net |

| Sulfonic acid functionalized SBA | Synthesis of tetrahydropyrimidines-5-carboxylate | Environmentally friendly, high yields under ultrasound. | nih.gov |

| Magnetic Fe₃O₄ Nanoparticles | Three-component synthesis of pyrimidine-5-carbonitrile derivatives | Magnetic recoverability, solvent-free conditions. | growingscience.com |

Reusable Catalysts

The reusability of a catalyst is a cornerstone of green chemistry, reducing waste and operational costs. Many heterogeneous catalysts are inherently reusable. The CsOH/γ-Al₂O₃ catalyst, for example, can be recovered and reused in subsequent reactions for the synthesis of 2-amino-4,6-diaryl pyrimidines. lookchem.com Similarly, a magnetic Fe₃O₄ core encapsulated in a porous carbon shell functionalized with sulfonic acid groups has been developed as a stable and recoverable acid catalyst for the regioselective three-component synthesis of related heterocycles. researchgate.net This catalyst was reportedly reused eight times without a significant decrease in activity. researchgate.net The ionic liquid tethered to colloidal silica nanoparticles could also be recycled by simple filtration. ijnnonline.net

Table 3: Reusability of Catalysts in Pyrimidine and Related Syntheses

| Catalyst | Number of Reuse Cycles | Impact on Activity | Reference |

|---|---|---|---|

| CsOH/γ-Al₂O₃ | Not specified, but described as reusable | Maintains catalytic activity for one-pot synthesis. | lookchem.com |

| Fe₃O₄@C/Ph—SO₃H | 8 | No significant decrease in activity. | researchgate.net |

| Ionic Liquid on Silica Nanoparticles | Not specified, but described as recyclable | Can be recovered by simple filtration for reuse. | ijnnonline.net |

Multicomponent Reactions (MCRs) for Pyrimidine Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing portions of all starting materials, are highly efficient for building molecular complexity. researchgate.net This approach is particularly valuable for creating libraries of structurally diverse pyrimidine derivatives. researchgate.netthieme-connect.com

Various MCRs have been developed for pyrimidine synthesis. The Biginelli reaction and its variations are classic examples, typically involving the condensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea. ijsat.org More contemporary methods offer greater diversity. For instance, a one-pot, four-component annulation among aryl methyl ketones, benzaldehydes, aromatic nitriles, and hydroxylamine (B1172632) can produce 2,4,6-triarylpyrimidines under microwave irradiation. mdpi.com Another strategy involves a three-component reaction between an alkyne, a hydrazone, and an N-heterocycle to yield multi-substituted pyrazoles, which are structurally related scaffolds. rsc.org The use of abundant starting materials like alcohols and amidines, catalyzed by iridium pincer complexes, demonstrates a sustainable MCR for generating highly substituted pyrimidines. thieme-connect.com These MCRs provide access to a wide array of pyrimidine cores, which can serve as precursors for this compound through subsequent functionalization steps, such as chlorination. derpharmachemica.com

Table 4: Overview of Multicomponent Reactions for Pyrimidine Scaffolds

| Reaction Name/Type | Components | Catalyst/Conditions | Resulting Scaffold | Reference |

|---|---|---|---|---|

| Pseudo Five-Component | Methyl aryl ketone, Aromatic aldehyde, Ammonium acetate | Triflic acid | Polysubstituted Pyrimidines | mdpi.com |

| Four-Component Annulation | Aryl methyl ketones, Benzaldehydes, Aromatic nitriles, Hydroxylamine | Microwave, solvent-free | 2,4,6-Triarylpyrimidines | mdpi.com |

| Three-Component Synthesis | Aldehyde, Malononitrile (B47326), Guanidine hydrochloride | Ionic Liquid on Silica Nanoparticles | 2,4-Diamino-6-arylpyrimidine-5-carbonitriles | ijnnonline.net |

| Dehydrogenative MCR | Alcohols, Amidines | PN5P–Ir pincer complex | Highly Substituted Pyrimidines | thieme-connect.com |

Regioselective Synthesis Strategies

The synthesis of specifically substituted pyrimidines like this compound hinges on controlling the regioselectivity of the reactions. When multiple reactive sites are present on the pyrimidine core, directing incoming groups to the desired position is a significant challenge.

A key strategy involves the sequential functionalization of polyhalogenated pyrimidines. researchgate.net Commercially available 2,4-dichloropyrimidines are common starting materials. The two chlorine atoms exhibit different reactivities, which can be exploited for regioselective synthesis. In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, there is a marked preference for substitution at the C4-position over the C2-position. researchgate.netmdpi.com This selectivity is attributed to the more favorable oxidative addition of the palladium catalyst into the C4–Cl bond. researchgate.net Therefore, reacting a 4,6-dihalopyrimidine with one equivalent of phenylboronic acid under controlled Suzuki-Miyaura conditions can selectively yield 4-halo-6-phenylpyrimidine.

Nucleophilic aromatic substitution (S(N)Ar) reactions also exhibit high regioselectivity. The reaction of 2,4-dichloro-6-phenylpyrimidine (B1267630) with nucleophiles like N-methylpiperazine has been shown to favor substitution at the C-4 position almost exclusively. researchgate.net This inherent reactivity allows for the selective replacement of the C4-chloro group while leaving the C2-chloro group intact, providing a pathway to differentially substituted pyrimidines. researchgate.net

Table 5: Regioselective Reactions for Substituted Pyrimidine Synthesis

| Starting Material | Reaction | Reagents | Observed Regioselectivity | Product Type | Reference |

|---|---|---|---|---|---|

| 2,4-Dichloropyrimidines | Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids, Pd Catalyst | Preferential substitution at the C4-position. | 2-Chloro-4-arylpyrimidines | researchgate.netmdpi.com |

| 2,4-Dichloro-6-phenylpyrimidine | Nucleophilic Aromatic Substitution | N-methylpiperazine | Strongly favors substitution at the C-4 position over C-2. | 2-Chloro-4-(piperazinyl)-6-phenylpyrimidine | researchgate.net |

| 4,6-Dichloropyrimidine | Suzuki-Miyaura Coupling / Hydrodechlorination | Arylboronic acids | Sequential reaction first forms a mono-arylated product. | 4-Arylpyrimidines | researchgate.net |

Nucleophilic Substitution Reactions

The presence of a chlorine atom on the electron-deficient pyrimidine ring makes this compound susceptible to nucleophilic substitution reactions. These reactions are fundamental to the functionalization of the pyrimidine core and can proceed through different mechanisms.

SNAr (Addition-Elimination) Mechanism

The most common pathway for nucleophilic substitution on this compound is the SNAr (Substitution Nucleophilic Aromatic) mechanism. This two-step process involves the initial addition of a nucleophile to the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com In the second step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the pyrimidine ring.

SN(ANRORC) Mechanism (Addition of Nucleophile, Ring Opening, Ring Closure)

A more complex and fascinating mechanism that can occur in the reaction of this compound, particularly with strong nucleophiles like potassium amide in liquid ammonia (B1221849), is the SN(ANRORC) mechanism. wikipedia.org This pathway involves the A ddition of the N ucleophile, followed by R ing O pening of the pyrimidine ring, and subsequent R ing C losure to form a new heterocyclic system. wikipedia.org

Studies on related 4-R-6-X-pyrimidines (where X is a halogen) have shown that the occurrence of the SN(ANRORC) mechanism is dependent on specific structural features. groenkennisnet.nl For instance, the amination of this compound with potassium amide in liquid ammonia has been shown to proceed significantly via the SN(ANRORC) mechanism. wur.nlresearchgate.net Research using isotopically labeled compounds, such as 4-chloro-6-phenyl-[1(3)-15N]pyrimidine, has provided evidence for this mechanism by demonstrating that the nitrogen atom from the nucleophile is incorporated into the newly formed pyrimidine ring. researchgate.netresearchgate.net The reaction of 4-bromo-6-phenylpyrimidine (B1628210) with potassium amide in liquid ammonia also shows a high propensity for the SN(ANRORC) pathway. scispace.com

Role of Substituents on Reactivity

Substituents on the pyrimidine ring play a crucial role in directing the course and rate of nucleophilic substitution reactions.

Leaving Group: The nature of the halogen at the C4 position influences the reaction mechanism. While chlorine is a good leaving group for SNAr reactions, studies on analogous compounds have shown that fluorine can be even more reactive in this context due to its high electronegativity, which strongly polarizes the C-X bond. masterorganicchemistry.com Conversely, in some instances, reactions involving iodo-substituted pyrimidines may favor other mechanisms over SN(ANRORC). researchgate.net

Phenyl Group at C6: The phenyl group at the C6 position influences the electronic properties of the pyrimidine ring through mesomeric and inductive effects. Its presence is a key factor in the documented SN(ANRORC) reactions of this scaffold. groenkennisnet.nl

Other Ring Substituents: The introduction of other substituents on the pyrimidine ring can further modify its reactivity. For example, an electron-withdrawing cyano group, as seen in 4-chloro-5-cyano-6-phenylpyrimidine, can enhance the electrophilicity of the ring and has been shown to promote the SN(ANRORC) mechanism exclusively in its reaction with potassium amide. researchgate.net Conversely, electron-donating groups can decrease the rate of nucleophilic substitution.

Nucleophilic Attack at Pyrimidine Ring Positions (C2, C4, C6)

The pyrimidine ring possesses three potentially electrophilic carbon atoms: C2, C4, and C6. wikipedia.orgttu.eeslideshare.net The relative reactivity of these positions towards nucleophilic attack is a critical aspect of pyrimidine chemistry.

In general, for chloropyrimidines, the order of reactivity for nucleophilic displacement is C4/C6 > C2 >> C5. arkat-usa.org This is because the negative charge in the Meisenheimer intermediate formed upon attack at C4 or C6 can be delocalized over both nitrogen atoms, providing significant stabilization. bhu.ac.in Attack at the C2 position is also possible, but generally less favored than at C4/C6. The C5 position is the least electron-deficient and therefore the least susceptible to nucleophilic attack. wikipedia.orgttu.ee In this compound, the chlorine atom at the C4 position is the primary site for nucleophilic substitution.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and this compound is a suitable substrate for such transformations.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with a halide or triflate, is a widely used method for the arylation of heterocyclic compounds. fishersci.es this compound can be effectively coupled with various arylboronic acids to synthesize 4,6-disubstituted pyrimidines. researchgate.net

These reactions are typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, in the presence of a base. mdpi.com The choice of catalyst, base, and solvent can significantly influence the reaction's efficiency and yield. researchgate.netresearchgate.net For instance, studies on related dichloropyrimidines have shown that the C4 position is generally more reactive than the C2 position in Suzuki couplings. researchgate.net This regioselectivity allows for the stepwise functionalization of polyhalopyrimidines.

The reaction of 4-chloro-6-substituted pyrimidines with arylboronic acids provides a versatile route to a wide range of 4,6-diarylpyrimidines, which are of interest in various fields of chemical research. researchgate.netnih.gov

| Reaction Type | Reactants | Catalyst/Reagents | Product | Key Findings |

| Nucleophilic Substitution (Amination) | This compound, KNH₂/NH₃ | - | 4-Amino-6-phenylpyrimidine | Proceeds largely via the SN(ANRORC) mechanism. wur.nlresearchgate.net |

| Nucleophilic Substitution (Amination) | 4-Chloro-5-cyano-6-phenylpyrimidine, KNH₂/NH₃ | - | 4-Amino-5-cyano-6-phenylpyrimidine | Occurs exclusively through the SN(ANRORC) mechanism. researchgate.net |

| Suzuki-Miyaura Coupling | 4-Chloro-6-substituted pyrimidines, Arylboronic acids | Pd(0) catalyst, Base | 4,6-Diarylpyrimidines | An effective method for creating C-C bonds at the C4 position. researchgate.net |

Palladium-Catalyzed Coupling Reactions

Palladium catalysis has proven to be a robust and versatile tool for the functionalization of this compound. The electron-deficient nature of the pyrimidine ring enhances the reactivity of the C4-chloro substituent, making it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions provide efficient pathways for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a widely employed method for the arylation of this compound. This reaction typically involves the coupling of the chloropyrimidine with an arylboronic acid in the presence of a palladium catalyst and a base. For instance, the coupling of 4-chloro-6-substituted pyrimidines with various aryl and heteroarylboronic acids has been shown to furnish 4,6-disubstituted pyrimidines in acceptable yields. wur.nl The choice of catalyst, ligand, and reaction conditions can significantly influence the efficiency of the coupling. Common catalytic systems include Pd(OAc)₂/PPh₃ and Pd(PPh₃)₂Cl₂ with a base like K₃PO₄. The synthesis of 2-chloro-6-phenylpyrimidine-4-carboxylic acid from 2,6-dichloropyrimidine-4-carboxylic acid and phenylboronic acid using Pd(OAc)₂ and PPh₃ highlights the utility of this reaction. researchgate.net

Sonogashira Coupling: The Sonogashira coupling enables the introduction of alkyne moieties onto the pyrimidine core. This reaction involves the coupling of this compound with a terminal alkyne, catalyzed by a palladium complex and typically a copper(I) co-catalyst. researchgate.net While specific examples with this compound are not extensively documented in readily available literature, the general reactivity of chloropyrimidines in Sonogashira reactions suggests its applicability. nih.govderpharmachemica.com The reaction is sensitive to the electronic nature of the substituents on the coupling partners.

Buchwald-Hartwig Amination: This reaction provides a direct route to synthesize amino-substituted pyrimidines from this compound. The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an amine with the aryl chloride. This method has been utilized in the synthesis of fenclorim derivatives, where a Buchwald-Hartwig amination was employed, albeit with moderate yields due to steric constraints. ekb.eg The development of specialized ligands, such as bidentate phosphines, has significantly expanded the scope and efficiency of this reaction for a wide range of amines. Microwave-assisted Buchwald-Hartwig amination has also been reported to accelerate these transformations significantly. vulcanchem.com

Table 1: Examples of Palladium-Catalyzed Coupling Reactions with Chloro-phenylpyrimidines

| Reaction Type | Reactants | Catalyst System | Product | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | 2,6-dichloropyrimidine-4-carboxylic acid, Phenylboronic acid | Pd(OAc)₂, PPh₃, Na₂CO₃ | 2-Chloro-6-phenylpyrimidine-4-carboxylic acid | researchgate.net |

| Suzuki-Miyaura | 4-chloro-6-substituted pyrimidines, Aryl/heteroarylboronic acids | Pd(OAc)₂/PPh₃/K₃PO₄ or Pd(PPh₃)₂Cl₂/K₃PO₄ | 4,6-disubstituted pyrimidines | wur.nl |

| Buchwald-Hartwig | 4,6-dichloro-2-phenylpyrimidine, Amines | Palladium catalyst | 10,10'-(2-phenylpyrimidine-4,6-diyl)bis(9,9-diphenyl-9,10-dihydroacridine) | ekb.eg |

| Sonogashira | General chloropyrimidines, Terminal alkynes | Palladium catalyst, Copper(I) co-catalyst | Alkynylpyrimidines | researchgate.net |

Nickel-Catalyzed Coupling Reactions

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. Nickel catalysts can facilitate the coupling of challenging substrates and often exhibit unique reactivity.

Reductive Cross-Coupling: Nickel-catalyzed reductive cross-coupling reactions have been successfully applied to chloropyrimidines. Current time information in Bangalore, IN. An electrochemical approach employing a sacrificial iron anode and a nickel(II) catalyst has been developed for the arylation of 4-amino-6-chloropyrimidines with various aryl halides, affording the corresponding 4-amino-6-arylpyrimidines in moderate to high yields under mild conditions. researchgate.net The proposed mechanism involves the reduction of Ni(II) to Ni(0), which then undergoes oxidative addition to the C-Cl bond of the pyrimidine. researchgate.net

Cross-Electrophile Coupling: Nickel-catalyzed cross-electrophile coupling (XEC) allows for the direct coupling of two different electrophiles. This methodology has been developed for the reaction of heteroaryl chlorides, including chloropyrimidines, with aryl bromides. nih.govwur.nl Different catalyst systems, such as NiBr₂/terpyridine with a zinc reductant or NiBr₂/bipyridine with tetrakis(dimethylamino)ethylene (B1198057) as the reductant, have been identified to achieve high selectivity for the cross-coupled product. nih.gov These reactions often tolerate a wide range of functional groups.

Table 2: Examples of Nickel-Catalyzed Coupling Reactions with Chloropyrimidines

| Reaction Type | Reactants | Catalyst System | Product | Reference |

|---|---|---|---|---|

| Electrochemical Reductive Cross-Coupling | 4-Amino-6-chloropyrimidines, Aryl halides | Ni(II) catalyst, Sacrificial iron anode | 4-Amino-6-arylpyrimidines | researchgate.net |

| Cross-Electrophile Coupling | 2-Chloropyrimidine, Aryl bromide | NiBr₂/terpyridine, Zn | 2-Arylpyrimidine | nih.gov |

| Cross-Electrophile Coupling | Heteroaryl chlorides, Aryl bromides | NiBr₂/bipyridine, TDAE, FeBr₂, NaI | Cross-coupled biaryls | nih.govwur.nl |

Other Metal-Catalyzed Coupling Reactions

While palladium and nickel dominate the landscape of cross-coupling reactions, other transition metals have also been explored for the functionalization of pyrimidine systems.

Copper-Catalyzed Reactions: Copper-catalyzed reactions, such as the Ullmann condensation, are well-established for the formation of C-N and C-O bonds. While specific examples with this compound are not extensively detailed, copper catalysis is generally applicable to the amination and arylation of halo-heterocycles. smolecule.com For instance, the condensation of malononitrile and N-(substituted carbamothioyl)benzimidamide is catalyzed by copper bromide to form pyrimidine-5-carbonitriles. derpharmachemica.com

Iron-Catalyzed Reactions: Iron, being an earth-abundant and low-cost metal, is an attractive catalyst for cross-coupling reactions. Iron-catalyzed cross-dehydrogenative coupling (CDC) has been developed for the formation of C-C bonds. nih.gov Although direct application on this compound is not widely reported, iron-catalyzed protocols for the coupling of aryl chlorides with alkyl chlorides have been established, suggesting potential applicability.

Gold-Catalyzed Reactions: Gold catalysis has shown unique reactivity in various organic transformations, particularly those involving alkynes. vulcanchem.com While gold-catalyzed cross-coupling reactions with aryl chlorides are less common than with palladium or nickel, gold complexes have been used to catalyze the cyclization of cyanamides and ynamides to produce triaminopyrimidines. smolecule.com

Derivatization Reactions at the Phenyl and Pyrimidine Moieties

Beyond the versatile C-Cl bond, both the phenyl ring and the nitrogen atoms of the pyrimidine ring in this compound offer sites for further chemical modification.

Functionalization of the Phenyl Ring

The synthesis of 4-chloro-6-(substituted-phenyl)-pyrimidines is a key strategy for modulating the biological and physicochemical properties of this scaffold. researchgate.netnih.gov This is typically achieved by starting with a pre-functionalized phenyl precursor that is then used to construct the pyrimidine ring. For example, reacting 3-(4'-substituted phenyl)-1-(4"-hydroxyphenyl)-2-propen-1-ones with guanine (B1146940) hydrochloride yields 4-(4'-substituted phenyl)-6-(4"-hydroxyphenyl)-2-aminopyrimidines. nih.gov

Direct electrophilic aromatic substitution on the phenyl ring of this compound is also possible. The pyrimidine ring acts as a deactivating group, but under forcing conditions, reactions like nitration can occur, preferentially at the ortho and meta positions of the phenyl ring. researchgate.net Halogenation of the phenyl ring can also be achieved using appropriate reagents.

Table 3: Approaches to Functionalization of the Phenyl Ring

| Reaction Type | Strategy | Example Reactants | Example Product | Reference |

|---|---|---|---|---|

| Synthesis from Pre-functionalized Precursors | Condensation | 3-(4'-Substituted phenyl)-1-(4"-hydroxyphenyl)-2-propen-1-one, Guanine hydrochloride | 4-(4'-Substituted phenyl)-6-(4"-hydroxyphenyl)-2-aminopyrimidine | nih.gov |

| Electrophilic Aromatic Substitution | Nitration | 4-Phenylpyrimidine (B189444), HNO₃/H₂SO₄ | 4-(o-nitrophenyl)pyrimidine and 4-(m-nitrophenyl)pyrimidine | researchgate.net |

Modifications at the Pyrimidine Ring Nitrogen Atoms

The nitrogen atoms in the pyrimidine ring are nucleophilic and can undergo reactions such as N-oxidation and quaternization.

N-Oxidation: The pyrimidine nitrogen atoms can be oxidized to form N-oxides using oxidizing agents like peroxy acids (e.g., m-chloroperbenzoic acid) or hydrogen peroxide. google.com The resulting N-oxides exhibit altered reactivity and can be used as intermediates for further functionalization. For instance, pyrimidine N-oxides can undergo the Boekelheide rearrangement. fu-berlin.de The formation of 2,4-diamino-6-chloropyrimidine-3-N-oxide is a key step in the synthesis of Minoxidil. google.com

Quaternization: The pyrimidine nitrogens can be alkylated with alkyl halides, such as methyl iodide, to form pyrimidinium salts. oregonstate.edu This quaternization enhances the reactivity of the pyrimidine ring towards nucleophiles, facilitating ring-opening and ring-transformation reactions. wur.nl Transforming pyrimidines into their N-arylpyrimidinium salts enables their cleavage into useful building blocks for the synthesis of other heterocyclic systems. nih.gov

Electrophilic Aromatic Substitution (Limited Scope and Activation Strategies)

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, making it generally resistant to electrophilic aromatic substitution. The C2, C4, and C6 positions are particularly electron-poor. scialert.net The C5 position is the most susceptible to electrophilic attack, although it still requires activating groups on the ring or harsh reaction conditions. scialert.net

For this compound, the pyrimidine ring is highly deactivated. Therefore, electrophilic attack is much more likely to occur on the less deactivated phenyl ring. As mentioned previously, nitration of 4-phenylpyrimidine with a mixture of concentrated nitric and sulfuric acids results in the nitration of the phenyl ring. researchgate.net

To achieve electrophilic substitution on the pyrimidine ring itself, strong activation is necessary. The introduction of electron-donating groups, such as amino or hydroxyl groups, at the C2, C4, or C6 positions can increase the electron density of the ring, particularly at the C5 position, making it more amenable to electrophilic attack. For example, 2-amino-6-chloro-4-pyrimidinol (B49442) can be nitrated at the 5-position. researchgate.net However, for the parent this compound, direct electrophilic substitution on the pyrimidine ring is a challenging transformation with very limited scope.

Derivatization Strategies and Analogue Synthesis

Synthesis of Substituted 4-Chloro-6-phenylpyrimidine Derivatives

The synthesis of derivatives based on the this compound core is achieved through several established and innovative methodologies. The choice of synthetic route often depends on the desired substitution pattern on the phenyl ring. nih.gov

Conventional methods, which can be performed with either traditional heating or microwave assistance, provide reliable pathways to these intermediates. nih.govresearchgate.net One common approach involves the synthesis of a 4-phenylamino-6-phenyl-pyrimidine core structure, for which 4-chloro-6-substituted phenyl pyrimidine (B1678525) is a key intermediate. nih.gov Two distinct synthetic procedures have been outlined for this purpose, with the outcomes being dependent on the nature of the substituent on the 6-phenyl ring. nih.gov

Another prominent strategy is the "substructure splicing route." acs.orgnih.govacs.orgnih.gov This method involves combining active substructures from different biologically active compounds to create new hybrid molecules. For instance, a series of 4-chloro-6-substituted phenoxy-2-phenylpyrimidine derivatives were synthesized by splicing the phenylpyrimidine moiety of fenclorim with the phenoxy group found in the fungicide azoxystrobin. acs.orgnih.gov These one-pot reactions are typically carried out in a solvent like N,N-dimethylformamide (DMF) with a base such as potassium carbonate (K₂CO₃), reacting fenclorim with various substituted phenols to yield the target compounds. nih.gov

Table 1: Synthetic Approaches for Substituted this compound Derivatives

| Synthetic Strategy | Key Reactants | Typical Conditions | Example Product Class | Reference |

|---|---|---|---|---|

| Conventional Synthesis | Substituted acetophenones, diethyl oxalate, guanidine (B92328) | Multi-step synthesis involving cyclization and chlorination (e.g., with POCl₃) | 4-Chloro-6-(substituted-phenyl)-pyrimidines | nih.gov |

| Substructure Splicing | Fenclorim (4,6-dichloro-2-phenylpyrimidine), Substituted phenols | One-pot reaction in DMF with K₂CO₃ | 4-Chloro-6-phenoxy-2-phenylpyrimidine analogues | nih.gov |

| Microwave-Assisted Synthesis | Appropriate precursors for the pyrimidine core | Microwave irradiation | 4-Chloro-6-(substituted-phenyl)-pyrimidines | nih.gov |

Introduction of Diverse Functional Groups

The this compound scaffold allows for the introduction of a wide range of functional groups at various positions, enabling the fine-tuning of its chemical and physical properties. The chlorine atom at the C4 position is particularly reactive and serves as a handle for nucleophilic substitution reactions.

Functional groups can be introduced at multiple sites:

C4 Position : The chloro group can be readily displaced by various nucleophiles. For example, in the synthesis of thiazolo[4,5-d]pyrimidine-based antagonists, a novel tandem displacement reaction was utilized to introduce substituents. nih.gov

C2 and C5 Positions : A deconstruction-reconstruction strategy allows for functionalization at the C2 and C5 positions. nih.gov By converting the pyrimidine into an iminoenamine intermediate, it's possible to introduce substituents. For example, treatment with N-chlorosuccinimide (NCS) can install a chlorine atom at the C5 position, creating a difunctionalized pyrimidine with two distinct points for further diversification. nih.gov

C6 Position : While the core topic is the 6-phenyl derivative, related structures show that substituents on attached groups can be modified. For instance, a methyl group at C6 can be oxidized to an aldehyde, which can then undergo further reactions like Schiff base formation. In the context of 4-chloro-6-phenoxy-2-phenylpyrimidines, diversity is introduced by using various substituted phenols, thereby altering the functional groups on the phenoxy moiety attached at C6. nih.gov

Table 2: Examples of Functional Group Introduction

| Position | Functional Group Introduced | Methodology | Reference |

|---|---|---|---|

| C6 | Substituted Phenoxy Groups | Nucleophilic aromatic substitution using various substituted phenols. | nih.gov |

| C5 | Chlorine | Deconstruction to an iminoenamine intermediate followed by reaction with N-chlorosuccinimide (NCS). | nih.gov |

| C2 | Amines, Alkyls, Aryls | Deconstruction-reconstruction strategy allows recyclization with different amidines. | nih.gov |

| C4 | Nitrogen, Oxygen, or Sulfur Nucleophiles | Nucleophilic substitution of the chlorine atom. |

Structure-Activity Relationship (SAR) Studies in Derivative Design

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the biological activity of derivatives of this compound. nih.gov These studies systematically alter the structure of the molecule and assess the impact on its function, providing critical insights for designing more potent and selective compounds. researchgate.netbohrium.com

For a series of 4-chloro-6-substituted phenoxy-2-phenylpyrimidine derivatives evaluated for fungicidal activity, SAR analysis revealed several key trends. acs.orgnih.gov The activity was found to be highly dependent on the nature and position of substituents on the phenoxy ring. For example, one study found that a derivative with a specific substitution pattern (compound 11) exhibited the best fungicidal activity against Sclerotinia sclerotiorum and Thanatephorus cucumeris. nih.govacs.org

In the context of kinase inhibitors, SAR studies on pyrimidine-based compounds have been crucial. acs.org By mixing and matching different side chains and core modifications, researchers can develop more selective inhibitors. acs.org For example, in designing dual EGFR and VEGFR-2 inhibitors, analyzing the SAR of novel 4-methoxyphenyl (B3050149) pyrazole (B372694) and pyrimidine derivatives provided promising results that guide future design efforts. bohrium.comnih.gov The introduction of specific groups, such as a sulfonamide-bearing side chain at the pyrimidine 4-position, can result in compounds with narrower kinase inhibition profiles. acs.org

Table 3: Key Findings from SAR Studies

| Derivative Class | Target Application | Key SAR Finding | Reference |

|---|---|---|---|

| 4-Chloro-6-phenoxy-2-phenylpyrimidines | Fungicides | The type and position of substituents on the phenoxy ring significantly influence fungicidal activity. | acs.orgnih.gov |

| 4-Chloro-6-phenoxy-2-phenylpyrimidines | Herbicide Safeners | Introduction of methyl, methoxyl, or chloro moieties on the phenoxy ring can enhance the safening effect on root length. | acs.org |

| Aminopyrimidine Analogues | Kinase Inhibitors | A sulfonamide-bearing side chain at the R1 (C4) position and a substituted pyrazole at the R2 (C2) position led to narrower inhibition profiles. | acs.org |

| 4-Methoxyphenyl pyrimidine derivatives | Dual EGFR/VEGFR-2 Inhibitors | Specific derivatives showed strong antiproliferative effects and high inhibitory activities against both kinases, guiding the design of more potent candidates. | bohrium.comnih.gov |

Deconstruction-Reconstruction Strategies for Pyrimidine Diversification

A powerful and modern approach for diversifying pyrimidine-containing compounds is the deconstruction-reconstruction strategy. nih.govnih.govresearchgate.net This method provides access to analogues that would be difficult to obtain through traditional peripheral modifications or de novo synthesis, making it highly valuable for SAR studies. nih.govresearchgate.net

The general process involves two main stages:

Deconstruction : The initial pyrimidine is activated, typically by forming an N-arylpyrimidinium salt using an activating agent like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). nih.govchinesechemsoc.org This activated intermediate is then cleaved by a nucleophile, such as piperidine (B6355638) or pyrrolidine, to break down the pyrimidine ring into a smaller, versatile building block. nih.govresearchgate.net Depending on the nucleophile and conditions, this can yield a three-carbon iminoenamine or a vinamidinium salt. nih.govresearchgate.net

Reconstruction : The resulting building block is then used in various heterocycle-forming reactions. nih.gov It can be recyclized with different reagents to form new heterocycles. For example, reacting an iminoenamine intermediate with various amidines allows for the reconstruction of the pyrimidine ring but with a new substituent at the C2 position. nih.gov This strategy can also be used to synthesize entirely different heterocyclic cores, such as pyrazoles, isoxazoles, or even pyridines from the original pyrimidine scaffold. nih.govdigitellinc.com

This skeletal editing approach allows for the formal replacement of atoms within the core ring system. nih.gov For instance, a pyrimidine can be converted into a pyridine, which represents a formal replacement of a nitrogen atom with a carbon atom—a significant modification in medicinal chemistry. nih.govresearchgate.net This is achieved by reacting the intermediate vinamidinium salt with ketone-derived enolates followed by treatment with an ammonium (B1175870) salt. nih.gov

Table 4: Overview of the Deconstruction-Reconstruction Strategy

| Step | Process | Key Reagents | Intermediate Formed | Outcome | Reference |

|---|---|---|---|---|---|

| Activation | Formation of a reactive pyrimidinium salt. | Trifluoromethanesulfonic anhydride (Tf₂O), Aniline | N-arylpyrimidinium salt | Makes the pyrimidine ring susceptible to nucleophilic attack. | nih.govchinesechemsoc.org |

| Deconstruction | Cleavage of the pyrimidine ring. | Piperidine or Pyrrolidine (Nucleophile) | Iminoenamine or Vinamidinium salt | Generates a versatile three-carbon building block. | nih.govresearchgate.net |

| Reconstruction (Pyrimidine) | Recyclization to form a new pyrimidine. | Amidines, Sodium ethoxide | N/A | Access to 2-substituted pyrimidine analogues. | nih.gov |

| Reconstruction (Pyridine) | Recyclization to form a pyridine. | Ketone-derived enolates, Ammonium acetate (B1210297) | N/A | Skeletal editing (N-atom replaced by C-atom). | nih.govresearchgate.net |

Compound Index

Advanced Analytical Techniques in the Study of 4 Chloro 6 Phenylpyrimidine

Spectroscopic Characterization

Spectroscopy is a cornerstone in the structural elucidation of organic molecules. By interacting with electromagnetic radiation, molecules like 4-Chloro-6-phenylpyrimidine provide unique spectral fingerprints that reveal their atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. Both proton (¹H) and carbon-13 (¹³C) NMR are used to map the carbon-hydrogen framework of this compound.

In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and integration of the signals provide a wealth of information. The protons on the phenyl group typically appear as multiplets in the aromatic region of the spectrum, while the protons on the pyrimidine (B1678525) ring have distinct chemical shifts. For instance, in derivatives of 4-chloro-2-phenylpyrimidine, the hydrogen on the pyrimidine ring often presents as a singlet. acs.orgacs.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal. The chemical shifts of the carbons in the pyrimidine ring are particularly informative for confirming the structure. Studies on closely related 4-chloro-6-substituted-2-phenylpyrimidine derivatives show characteristic resonances for the pyrimidine ring carbons. acs.orgacs.orgnih.gov For example, in one derivative, the pyrimidine ring carbons were observed at 104.8, 162.2, 164.8, and 169.5 ppm. acs.org The study of related azido-pyrimidine compounds also relies heavily on ¹H and ¹³C NMR to investigate their structure and tautomeric equilibrium in solution. researchgate.netresearchgate.net

Table 1: Representative ¹H NMR Data for a Phenylpyrimidine Core Structure Note: Data is representative and based on analysis of closely related structures. Actual shifts can vary with solvent and specific substitution.

| Proton Type | Representative Chemical Shift (δ) (ppm) | Multiplicity |

|---|---|---|

| Phenyl Protons | 7.40 - 8.20 | Multiplet (m) |

Table 2: Representative ¹³C NMR Data for a 4-Chloro-phenylpyrimidine Core Structure Note: Data is representative and based on analysis of closely related structures. Actual shifts can vary with solvent and specific substitution.

| Carbon Type | Representative Chemical Shift (δ) (ppm) |

|---|---|

| Pyrimidine Ring Carbons | 104 - 170 |

High-Resolution Mass Spectrometry (HRMS) is a critical technique used to determine the elemental formula of a compound with high accuracy. It measures the mass-to-charge ratio (m/z) to four or five decimal places, allowing for the unambiguous determination of a molecule's elemental composition. This technique is routinely used in the characterization of newly synthesized phenylpyrimidine derivatives to confirm that the target compound has been formed. acs.orgacs.orgnih.govacs.orgresearchgate.net The experimentally measured mass is compared to the calculated (theoretical) mass for the expected formula, with a very small mass error providing strong evidence for the compound's identity.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₇ClN₂ calpaclab.com |

| Molecular Weight | 190.63 g/mol calpaclab.com |

| Calculated Exact Mass ([M+H]⁺) | 191.0370 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The technique works by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending) at specific frequencies. For this compound, IR spectroscopy can confirm the presence of the aromatic rings (C=C and C-H bonds), the pyrimidine C=N bonds, and the C-Cl bond. researchgate.net In studies of related compounds, characteristic bands are reported for C=N stretches, aromatic C=C stretches, and C-Cl vibrations. derpharmachemica.comrasayanjournal.co.in

Table 4: Characteristic IR Absorption Bands for this compound Note: Frequencies are approximate and based on data from analogous structures.

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C Stretch | 1450 - 1600 |

| Pyrimidine C=N Stretch | 1540 - 1630 derpharmachemica.comrasayanjournal.co.in |

High-Resolution Mass Spectrometry (HRMS)

Chromatographic Analysis

Chromatographic methods are essential for separating components of a mixture, assessing the purity of a compound, and monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of a non-volatile solid compound like this compound. The compound is dissolved in a suitable solvent and injected into a high-pressure stream of liquid (the mobile phase), which flows through a column packed with a solid adsorbent (the stationary phase). Due to its aromatic nature, a reversed-phase HPLC method, likely using a C18 column with a mobile phase such as an acetonitrile/water gradient and UV detection, would be suitable for its analysis. The purity of the compound is determined by the percentage of the total area of all peaks that corresponds to the main peak. Purity of over 95% is often confirmed using HPLC for related pyrimidine compounds.

Thin-Layer Chromatography (TLC) is a simple, rapid, and indispensable tool for monitoring the progress of a chemical reaction in real-time. derpharmachemica.com In the synthesis of this compound or its derivatives, small aliquots of the reaction mixture are periodically spotted onto a TLC plate (typically silica (B1680970) gel). rsc.orgnih.gov The plate is then placed in a developing chamber containing a suitable eluent, such as a mixture of ethyl acetate (B1210297) and hexane. derpharmachemica.com As the solvent moves up the plate, the starting materials, intermediates, and products separate based on their differing polarities. The spots can be visualized under UV light due to the aromatic nature of the pyrimidine and phenyl rings. rsc.org By comparing the spot of the reaction mixture to the spots of the starting materials, a chemist can determine when the reaction is complete, allowing for timely workup and purification of the product. nih.govd-nb.info

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ethyl -4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |

| 4-(2-chlorophenyl)-6-Phenyl Pyrimidine-2(1H)-one |

| 2-Amino-4-(4'-chlorophenyl)-6-phenylpyrimidine |

| 2-azido-4-chloro-6-phenylpyrimidine |

| 2-chloro-4-methyl-6-phenyl pyrimidine |

| Acetonitrile |

| Ethyl acetate |

High-Performance Liquid Chromatography (HPLC)

X-Ray Crystallography for Structural Elucidation

A key study published in Zeitschrift für Kristallographie - New Crystal Structures details the crystal structure of this compound (C₁₀H₇ClN₂). researchgate.netdoaj.org The investigation involved the growth of suitable single crystals and subsequent analysis using X-ray diffraction to determine the crystallographic parameters.

The crystal system and space group were identified, providing a fundamental description of the crystal's symmetry and the arrangement of molecules within the unit cell. The determined unit cell dimensions offer a precise measurement of the repeating unit of the crystal lattice.

The bond lengths and angles within the this compound molecule are consistent with those expected for similar heterocyclic and aromatic systems. For instance, the carbon-nitrogen bonds within the pyrimidine ring and the carbon-carbon bonds in the phenyl ring fall within established ranges. The carbon-chlorine bond length is also a key piece of data derived from the crystallographic analysis.

Intermolecular interactions, such as π-π stacking or other non-covalent interactions, can play a significant role in stabilizing the crystal structure. The analysis of the crystal packing of this compound provides information on how individual molecules are arranged relative to one another.

Crystallographic Data for this compound

The following table summarizes the key crystallographic data obtained from the single-crystal X-ray diffraction study of this compound. researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₀H₇ClN₂ |

| Formula Weight | 190.63 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.582(5) |

| b (Å) | 11.059(8) |

| c (Å) | 10.734(8) |

| β (°) | 99.661(8) |

| Volume (ų) | 887.3(11) |

| Z | 4 |

| Temperature (K) | 296(2) |

| R-factor (%) | 3.31 |

Table 1: Crystallographic data and structure refinement details for this compound. researchgate.net

The data presented in this table is fundamental for the detailed characterization of the solid-state structure of this compound. It serves as a benchmark for computational studies and for understanding the structure-property relationships of this compound and its derivatives.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to characterizing the intrinsic properties of 4-Chloro-6-phenylpyrimidine. These calculations provide detailed information about the molecule's geometry, electronic structure, and spectroscopic profile.

The molecular structure of this compound has been investigated using methods like DFT at the B3LYP/6-311++G(d,p) level of theory to optimize its geometry. researchgate.net Such studies, often corroborated by experimental data from X-ray crystallography, confirm the spatial arrangement of the atoms and the planarity of the pyrimidine (B1678525) ring. researchgate.netacs.org

A key aspect of these calculations is the generation of a Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying electron-rich and electron-poor regions. researchgate.netresearchgate.netbohrium.com For pyrimidine derivatives, the nitrogen atoms typically represent the most negative potential (electron-rich sites), making them susceptible to electrophilic attack, while regions near the chlorine and hydrogen atoms are generally more positive (electron-poor). researchgate.netderpharmachemica.com

Furthermore, Frontier Molecular Orbital (FMO) analysis, which calculates the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical. bohrium.comderpharmachemica.com The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. derpharmachemica.comresearchgate.net A smaller energy gap suggests higher reactivity. In derivatives of this compound, these calculations help in understanding their electronic transitions and potential as electronic materials or as reactive partners in chemical synthesis. nih.govacs.org

Table 1: Representative Quantum Chemical Descriptors for Pyrimidine Derivatives This table presents typical data obtained from DFT calculations for pyrimidine compounds related to this compound, as specific values for the parent compound are not widely published.

| Descriptor | Typical Method | Significance |

| Optimized Geometry | DFT (e.g., B3LYP/6-31G**) | Provides bond lengths, bond angles, and dihedral angles. derpharmachemica.comnih.gov |

| HOMO Energy | DFT (e.g., B3LYP/6-311G) | Indicates electron-donating ability. derpharmachemica.comnih.gov |

| LUMO Energy | DFT (e.g., B3LYP/6-311G) | Indicates electron-accepting ability. derpharmachemica.comnih.gov |

| HOMO-LUMO Gap | Calculated from HOMO/LUMO energies | Relates to chemical reactivity and stability. researchgate.net |

| MEP Map | Calculated from DFT results | Visualizes charge distribution and reactive sites. researchgate.netbohrium.com |

Data is illustrative and based on methodologies reported for similar pyrimidine structures.

Molecular Docking Studies (e.g., Enzyme-Inhibitor Interactions)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to predict the interaction between a ligand and its protein target, playing a vital role in drug discovery. Derivatives of this compound are frequently explored as potential enzyme inhibitors due to the versatile pyrimidine scaffold.

For instance, derivatives such as 4-(4-chlorophenyl)-6-aryloxypyrimidines have been synthesized and subjected to molecular docking studies to evaluate their potential as anti-inflammatory agents by targeting the cyclooxygenase (COX) enzyme. researchgate.net Similarly, docking studies on 2-amino-4-chloro-6-phenylpyrimidine (B1267624) derivatives have been performed to investigate their binding modes with enzymes like COX-2 and dihydrofolate reductase (DHFR), highlighting their potential as anti-inflammatory and antimicrobial agents.

These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the pyrimidine derivative and the amino acid residues in the active site of the enzyme. researchgate.net The phenyl group can engage in π-π stacking interactions, while the pyrimidine nitrogens and the chloro-substituent can form crucial hydrogen bonds or halogen bonds, contributing to the binding affinity. researchgate.net The results of these simulations, often expressed as a binding energy or docking score, help in ranking potential drug candidates and understanding their structure-activity relationships (SAR). researchgate.netresearchgate.net

Table 2: Examples of Molecular Docking Studies on Phenylpyrimidine Derivatives

| Derivative Class | Target Enzyme | Key Findings | Reference |

| 4-(4-chlorophenyl)-6-aryloxypyrimidines | Cyclooxygenase (COX) | The ligand binds to the active site, suggesting potential anti-inflammatory activity. | researchgate.net |

| 2-Amino-4-chloro-6-phenylpyrimidine derivatives | COX-2 / DHFR | Interactions with key residues like Asp27 and Phe31 in DHFR were predicted. | |

| Pyrimidine-5-carbonitriles | VEGFR-2 | Derivatives showed binding modes similar to the reference inhibitor sorafenib. | ekb.eg |

Reaction Mechanism Elucidation using Computational Methods

Computational methods are powerful tools for elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and energy barriers. For this compound, a primary area of interest is the nucleophilic aromatic substitution (SNAr) at the C4 position, where the chlorine atom is displaced. ekb.eg

Theoretical calculations can model the entire reaction pathway of a nucleophile attacking the pyrimidine ring. By calculating the energies of reactants, intermediates (such as the Meisenheimer complex), transition states, and products, a detailed reaction energy profile can be constructed. This helps to understand the feasibility of a reaction and the factors that control its rate and selectivity.

For example, in the case of the closely related 4,6-dichloro-2-phenylpyrimidine, computational studies can explain the observed selectivity where nucleophiles preferentially attack the C6 position over the C4 position. This selectivity is attributed to a combination of electronic effects, where the electron density at different carbon atoms is influenced by the two ring nitrogens, and steric effects from the phenyl group at the C2 position.

Computational tools can also investigate more complex reaction sequences, such as the azide-tetrazole tautomerism observed in 2-azido-4-chloro-6-phenylpyrimidine. researchgate.netresearchgate.net Quantum chemical calculations can determine the relative stabilities of the azide (B81097) and tetrazole forms and the energy barrier for the cyclization, explaining the position of the equilibrium observed experimentally. researchgate.net

Prediction of Reactivity and Selectivity

Predicting the reactivity and regioselectivity of this compound is a key application of theoretical chemistry. By analyzing various calculated parameters, chemists can anticipate how the molecule will behave in different chemical environments.

The Molecular Electrostatic Potential (MEP) map is a primary tool for this purpose. It visually identifies the electrophilic and nucleophilic sites within the molecule. For chloropyrimidines, the carbon atom bonded to the chlorine (C4) is an electron-deficient site, making it highly susceptible to nucleophilic attack.

Reactivity indices derived from DFT, such as Fukui functions, provide a more quantitative measure of local reactivity. derpharmachemica.comresearchgate.netnih.gov The Fukui function indicates the change in electron density at a specific point in the molecule upon the addition or removal of an electron. This allows for the precise identification of the atoms most likely to participate in nucleophilic or electrophilic reactions. derpharmachemica.comresearchgate.net For related pyrimidines, Fukui indices have been used to confirm that the C4 position is the most electrophilic site, guiding synthetic strategies like Suzuki-Miyaura cross-coupling reactions.

Furthermore, the analysis of frontier molecular orbitals (HOMO and LUMO) helps predict the molecule's behavior in pericyclic reactions and its interactions with other molecules. The distribution of the LUMO is particularly important for predicting the site of nucleophilic attack; for this compound, the LUMO is typically localized on the pyrimidine ring, with a significant coefficient on the C4 carbon, reinforcing the prediction of its susceptibility to nucleophiles. nih.gov

常见问题

Q. What are the critical safety protocols for handling 4-Chloro-6-phenylpyrimidine in laboratory settings?

Researchers must wear protective gear (gloves, masks, lab coats) and conduct experiments in fume hoods or gloveboxes to avoid skin contact or inhalation. Post-experiment waste should be segregated and disposed of via certified chemical waste management services to prevent environmental contamination .

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are essential for confirming molecular structure. For example, ¹H NMR can identify aromatic protons in the pyrimidine ring, while HRMS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 205.03 for C₁₀H₈ClN₂). Thin-layer chromatography (TLC) or HPLC can assess purity .

Q. What synthetic routes are commonly employed for this compound?

A typical approach involves nucleophilic substitution reactions. For instance, reacting 6-phenylpyrimidin-4-ol with phosphoryl chloride (POCl₃) under reflux conditions introduces the chloro group at the 4-position. Solvent selection (e.g., dichloromethane or toluene) and catalyst optimization (e.g., DMAP) can improve yields .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations guide the optimization of this compound’s electronic properties?

DFT methods (e.g., B3LYP/6-31G*) predict electronic parameters like HOMO-LUMO gaps and charge distribution. For example, exact-exchange functionals (e.g., Becke’s 1993 model) can refine thermochemical accuracy in pyrimidine derivatives, aiding in rational design for applications like catalysis or photochemistry .

Q. What strategies resolve contradictions in reaction yield data for this compound derivatives?

Systematic analysis of variables (temperature, solvent polarity, steric effects) is critical. For example, low yields in Suzuki-Miyaura couplings may arise from competing side reactions; using palladium catalysts with bulky phosphine ligands (e.g., SPhos) can suppress undesired pathways .

Q. How do crystallographic studies using SHELX software enhance structural characterization?

SHELXL refines X-ray diffraction data to resolve bond angles and torsional strain. For this compound, this clarifies steric interactions between the phenyl group and chlorine atom, which influence packing motifs and stability. Data collection at high resolution (e.g., <1.0 Å) minimizes thermal motion artifacts .

Q. What in vitro assays are suitable for evaluating this compound’s biological activity?

Enzyme inhibition assays (e.g., kinase profiling) or cell viability tests (MTT assay) are common. Structural analogs with chloro-phenyl motifs have shown activity against kinases like EGFR. Dose-response curves (IC₅₀ values) and molecular docking (e.g., AutoDock Vina) can correlate substituent effects with potency .

Methodological Guidance

Q. How to troubleshoot low solubility of this compound in aqueous buffers?

Co-solvents (DMSO, ethanol) or micellar systems (e.g., Tween-80) enhance solubility. Alternatively, derivatization (e.g., introducing sulfonate groups) improves hydrophilicity without altering core reactivity .

Q. What computational tools model reaction pathways for chloro-substituted pyrimidines?

Gaussian or ORCA software with solvent continuum models (e.g., SMD) simulate intermediates and transition states. For SNAr mechanisms, activation energies for chloride displacement can be calculated to predict reaction feasibility under varying conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。